molecular formula C12H20O B14280218 (3E)-5,5,8-trimethylnona-3,7-dien-2-one

(3E)-5,5,8-trimethylnona-3,7-dien-2-one

Cat. No.: B14280218
M. Wt: 180.29 g/mol
InChI Key: DGGSFVWCYRBAHV-VQHVLOKHSA-N
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Description

(3E)-5,5,8-trimethylnona-3,7-dien-2-one is an organic compound characterized by its unique structure, which includes a nonane backbone with three methyl groups and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-5,5,8-trimethylnona-3,7-dien-2-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the desired dienone structure. The reaction conditions often include the use of bases such as sodium hydroxide or potassium hydroxide, and the process may be carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (3E)-5,5,8-trimethylnona-3,7-dien-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the dienone to saturated ketones or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NH₃, OH⁻)

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or saturated ketones.

Scientific Research Applications

(3E)-5,5,8-trimethylnona-3,7-dien-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs and treatments.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism by which (3E)-5,5,8-trimethylnona-3,7-dien-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of the target molecule. Pathways involved in its mechanism of action may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

  • (3E)-5,5,8-trimethylnona-2,4-dien-1-one
  • (3E)-5,5,8-trimethylnona-3,6-dien-2-one

Comparison: Compared to similar compounds, (3E)-5,5,8-trimethylnona-3,7-dien-2-one is unique due to its specific arrangement of double bonds and methyl groups This unique structure imparts distinct chemical and physical properties, influencing its reactivity and interactions with other molecules

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

(3E)-5,5,8-trimethylnona-3,7-dien-2-one

InChI

InChI=1S/C12H20O/c1-10(2)6-8-12(4,5)9-7-11(3)13/h6-7,9H,8H2,1-5H3/b9-7+

InChI Key

DGGSFVWCYRBAHV-VQHVLOKHSA-N

Isomeric SMILES

CC(=CCC(C)(C)/C=C/C(=O)C)C

Canonical SMILES

CC(=CCC(C)(C)C=CC(=O)C)C

Origin of Product

United States

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